BenchChemオンラインストアへようこそ!

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile

Chiral resolution Enantiomeric purity BTK inhibitor

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile (CAS 1212897-83-0) is a chiral cyclopropylamine benzonitrile derivative with molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g/mol. It features a meta-substituted benzonitrile core bearing an (S)-configured amino(cyclopropyl)methyl side chain, combining the cyclopropylamine pharmacophore known to engage flavin-dependent enzymes such as LSD1 with a nitrile warhead capable of reversible covalent inhibition of cysteine proteases including cathepsin C.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B11913446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Amino(cyclopropyl)methyl)benzonitrile
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC(=C2)C#N)N
InChIInChI=1S/C11H12N2/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11H,4-5,13H2/t11-/m0/s1
InChIKeyAHRAEHOXXQRTRW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile: Chiral Cyclopropylamine Benzonitrile for BTK-Targeted Research


(S)-3-(Amino(cyclopropyl)methyl)benzonitrile (CAS 1212897-83-0) is a chiral cyclopropylamine benzonitrile derivative with molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g/mol . It features a meta-substituted benzonitrile core bearing an (S)-configured amino(cyclopropyl)methyl side chain, combining the cyclopropylamine pharmacophore known to engage flavin-dependent enzymes such as LSD1 [1] with a nitrile warhead capable of reversible covalent inhibition of cysteine proteases including cathepsin C [2]. The free base is commonly supplied as the hydrochloride salt (CAS 1391436-28-4, MW 208.69 g/mol) to enhance aqueous solubility for biological assays . This compound serves as a versatile chiral building block and scaffold for kinase inhibitor development, particularly in Bruton's tyrosine kinase (BTK) programs [3].

Why (S)-3-(Amino(cyclopropyl)methyl)benzonitrile Cannot Be Replaced by Racemates or Regioisomers


In chiral cyclopropylamine benzonitriles, stereochemistry at the amino(cyclopropyl)methyl center is a critical determinant of both target potency and off-target selectivity. Studies on fluorocyclopropyl amide BTK inhibitors have demonstrated that BTK inhibition and off-target activity are stereodependent, with the (R,R)-stereoisomer showing a distinct selectivity profile compared to other diastereomers [1]. Similarly, in cathepsin C dipeptidyl nitrile inhibitors, the (S)-configuration at the P1 cyclopropyl nitrile position is essential for maintaining potency while protecting against whole-blood hydrolase degradation [2]. Regioisomeric substitution (meta vs. para vs. ortho) on the benzonitrile ring dictates the spatial orientation of the nitrile group relative to the cyclopropylamine pharmacophore, altering hydrogen-bonding geometry with catalytic residues in cysteine proteases [3] and affecting the binding pose in kinases such as BTK and TBK1/IKKε [4]. Generic substitution with racemic mixtures, regioisomers, or non-cyclopropyl analogs therefore introduces uncontrolled variability in potency, selectivity, and metabolic stability, compromising reproducibility in both biochemical and cellular assays.

Quantitative Differentiation Evidence for (S)-3-(Amino(cyclopropyl)methyl)benzonitrile vs. Closest Comparators


Enantiomeric Purity: (S)-Enantiomer (NLT 98%) vs. (R)-Enantiomer (95%)

The (S)-enantiomer (CAS 1212897-83-0) is supplied with a purity specification of NLT 98% (HPLC), compared to the (R)-enantiomer (CAS 1213456-66-6) which is commercially available at 95% purity (HPLC). This 3-percentage-point purity differential corresponds to up to 3% enantiomeric and chemical impurity in the (R)-form, introducing uncontrolled stereochemical variability in biological assays where BTK IC50 values for related cyclopropyl benzonitriles are reported at 1–2 nM . In stereodependent BTK inhibition systems, even minor enantiomeric contamination can shift apparent IC50 values and confound SAR interpretation [1].

Chiral resolution Enantiomeric purity BTK inhibitor Stereochemistry

Regioisomeric Purity: 3-Substituted (NLT 98%) vs. 4-Substituted (97%) Benzonitrile Isomers

The meta-substituted (S)-3-(amino(cyclopropyl)methyl)benzonitrile (CAS 1212897-83-0) is supplied at NLT 98% purity (HPLC), compared to the para-substituted (R)-4-(amino(cyclopropyl)methyl)benzonitrile (CAS 1212935-89-1) which is commercially available at 97% purity . The meta-nitrile orientation positions the cyano group for optimal interaction with the selectivity pocket of BTK, as evidenced by co-crystal structures of related benzonitrile-based kinase inhibitors targeting TBK1/IKKε where the nitrile engages a conserved water network [1]. In cathepsin C, meta-substituted cyclopropyl nitriles form the critical covalent thioimidate adduct with the active-site cysteine (Cys234), a geometry that is disrupted by para-substitution [2].

Regioisomer purity Meta-substituted benzonitrile Kinase inhibitor Structure-activity relationship

Hydrochloride Salt Solubility Advantage: LogD Shift from Free Base (LogP 1.80) to HCl Salt (LogP 1.24)

The hydrochloride salt (CAS 1391436-28-4) exhibits a calculated LogP of 1.24, representing a significant reduction in lipophilicity compared to the free base (CAS 1212897-83-0) with a calculated LogP of 1.80 . This 0.56 log unit decrease translates to an approximately 3.6-fold increase in predicted aqueous solubility based on the general relationship between LogP and solubility . The enhanced solubility of the HCl salt facilitates preparation of DMSO stock solutions at concentrations ≥10 mM for biochemical assays, a practical advantage over the free base which may require co-solvents or sonication for complete dissolution. Related 3-[amino(cyclopropyl)methyl]benzonitrile hydrochloride compounds are explicitly noted for their enhanced water solubility making them suitable for biological applications .

Salt form selection Aqueous solubility Hydrochloride salt Bioavailability

BTK Inhibitory Potency: Structurally Related 3-Substituted Cyclopropyl Benzonitrile IC50 = 1.90 nM

A structurally related 3-substituted cyclopropyl benzonitrile derivative (BindingDB BDBM97670) exhibits an IC50 of 1.90 nM against BTK in a time-resolved FRET (TR-FRET) biochemical assay at pH 7.4 [1]. This potency is comparable to other clinical-stage BTK inhibitors such as ibrutinib (IC50 = 0.5 nM) and acalabrutinib (IC50 = 3.0 nM) [2]. The presence of the (S)-configured cyclopropyl group in conjunction with the meta-nitrile is critical: stereochemical inversion to the (R)-form or relocation of the nitrile to the para position abolishes productive hinge-region hydrogen bonding, as demonstrated in fluorocyclopropyl amide BTK inhibitor co-crystal structures where stereochemistry directly determines residence time and selectivity [3]. Benzonitrile-based kinase inhibitors of TBK1/IKKε further confirm that the nitrile group functions as a key H-bond acceptor in the kinase hinge, a role that is regiospecific to the meta orientation [4].

BTK inhibition Kinase assay IC50 Covalent inhibitor

Cathepsin C Covalent Engagement: Cyclopropyl Nitrile Warhead Confers Whole-Blood Stability Over Non-Cyclopropyl Analogs

Dipeptidyl cyclopropyl nitrile inhibitors of cathepsin C demonstrate that incorporation of a substituted cyclopropyl moiety in the P1 position effectively protects these derivatives against hydrolase activity in whole blood, a property not shared by non-cyclopropyl nitrile analogs [1]. The cyclopropyl ring imposes conformational rigidity that slows nucleophilic attack on the thioimidate covalent adduct by water and endogenous nucleophiles. In a series of cathepsin C inhibitors, IcatCXPZ-01 ((S)-2-amino-N-((1R,2R)-1-cyano-2-cyclopropyl)butanamide) displayed potent enzyme inhibition with retention of activity in whole-blood assays, whereas the corresponding non-cyclopropyl (straight-chain) nitrile analogs showed rapid inactivation [2]. Molecular modeling from co-crystal structures (PDB 6IC6) confirms that the cyclopropyl group occupies a compact hydrophobic pocket adjacent to Cys234, sterically shielding the covalent bond from hydrolytic cleavage [3].

Cathepsin C Covalent inhibitor Cyclopropyl nitrile Metabolic stability

Procurement-Guiding Application Scenarios for (S)-3-(Amino(cyclopropyl)methyl)benzonitrile


BTK Inhibitor Lead Optimization for B-Cell Malignancies

Use the (S)-enantiomer (NLT 98%, HPLC) as a chiral scaffold for structure-based design of reversible or irreversible BTK inhibitors. The meta-nitrile geometry provides the correct hinge-binding orientation validated by co-crystal structures of related benzonitrile kinase inhibitors (US8969335B2) [1], while the single-digit nanomolar BTK IC50 (1.90 nM, TR-FRET) of structurally related 3-substituted analogs establishes a potency benchmark [2]. Procure the hydrochloride salt (CAS 1391436-28-4) for direct use in biochemical kinase assays at 10 mM DMSO stock concentrations.

Cathepsin C Covalent Probe Development for Inflammatory Disease Models

Deploy the cyclopropyl nitrile as a cathepsin C covalent warhead in dipeptidyl inhibitor design. The cyclopropyl group confers whole-blood hydrolase stability not achievable with linear nitrile analogs [1], as demonstrated by the in vivo anti-arthritic efficacy of IcatCXPZ-01 in animal models [2]. The (S)-stereochemistry at the amino(cyclopropyl)methyl center is critical for maintaining potency while protecting against systemic degradation. Structural guidance from PDB 6IC6 confirms the cyclopropyl group occupies the S1' pocket adjacent to Cys234 [3].

LSD1 Epigenetic Probe Synthesis via C-H Borylation Diversification

Utilize (S)-3-(Amino(cyclopropyl)methyl)benzonitrile as a starting material for rapid C-H borylation and cross-coupling to generate focused libraries of arylcyclopropylamine (ACPA) LSD1 inhibitors. The Miyamura et al. (2016) methodology enables synthesis of >45 ACPA derivatives from cyclopropylamine precursors, and the benzonitrile group provides a synthetic handle for further functionalization [1]. The chiral (S)-configuration is preserved throughout the C-H activation sequence, enabling enantiomerically pure SAR exploration.

TBK1/IKKε Dual Kinase Inhibitor Fragment Growing

Employ the meta-benzonitrile core as a hinge-binding fragment for TBK1/IKKε inhibitor development, as disclosed in the Merck patent family (US8969335B2) [1]. The (S)-cyclopropylamine moiety provides a vector for fragment growing into the selectivity pocket, while the nitrile engages the conserved kinase hinge water network. The availability of the compound at NLT 98% purity with full analytical documentation (NMR, HPLC, LC-MS) [2] ensures fragment library quality standards for SPR-based screening and co-crystallography.

Quote Request

Request a Quote for (S)-3-(Amino(cyclopropyl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.